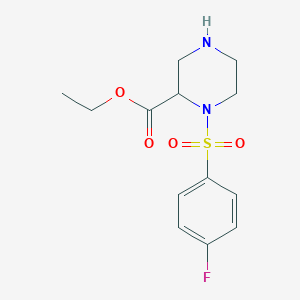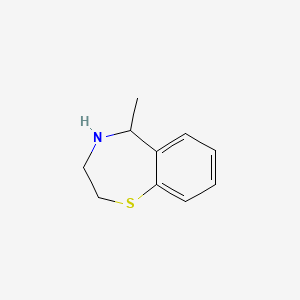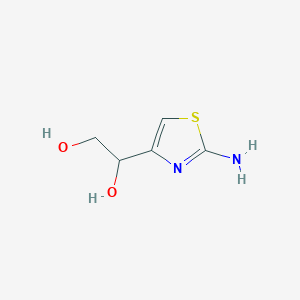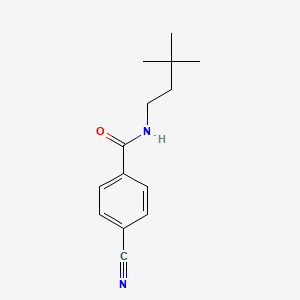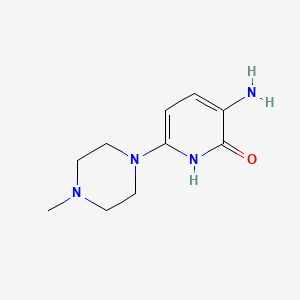
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a 4-methyl-piperazin-1-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Substitution Reactions:
Reaction Conditions: These reactions are often carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Bromo-6-(4-methyl-piperazin-1-yl)pyridazine
- tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
- 1-Boc-4-(6-Chloropyridazin-3-yl)piperazine
Uniqueness
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
134577-44-9 |
|---|---|
分子式 |
C10H16N4O |
分子量 |
208.26 g/mol |
IUPAC名 |
3-amino-6-(4-methylpiperazin-1-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-13-4-6-14(7-5-13)9-3-2-8(11)10(15)12-9/h2-3H,4-7,11H2,1H3,(H,12,15) |
InChIキー |
RIZFFBHJUNGVQZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


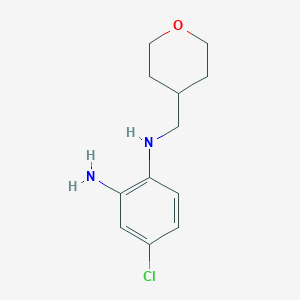
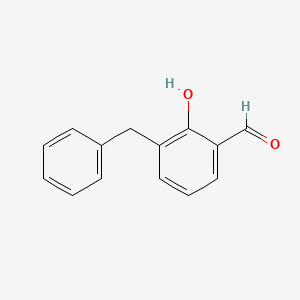
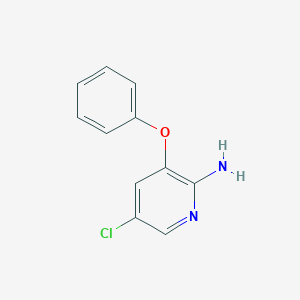
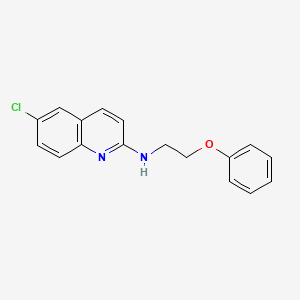
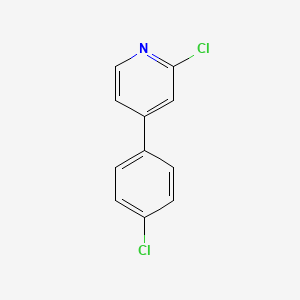
![6,7-Dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B8360564.png)
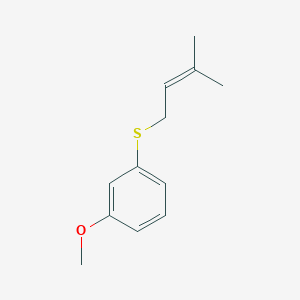
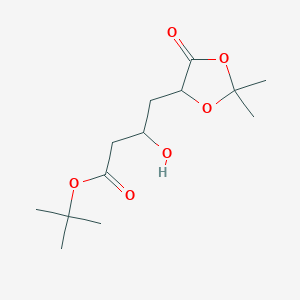
![2-Benzylsulfanyl-5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole](/img/structure/B8360591.png)
